4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol
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Overview
Description
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol is an organic compound with the molecular formula C17H21NO2 It is characterized by the presence of a phenol group, a dimethylamino group, and an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylamino group allows for interactions with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(Diethylamino)ethoxy)(phenyl)methyl)phenol
- 4-((2-(Methylamino)ethoxy)(phenyl)methyl)phenol
- 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline
Uniqueness
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy-phenylmethyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-18(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(19)11-9-15/h3-11,17,19H,12-13H2,1-2H3 |
InChI Key |
WLWQYQXJEKCLFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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